molecular formula C17H17ClFNO2 B5720906 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide

Cat. No.: B5720906
M. Wt: 321.8 g/mol
InChI Key: RWYUKEGCAVQTBK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide is an organic compound that features both chlorophenoxy and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide typically involves the reaction of 4-chlorophenol with 4-fluorobenzylamine in the presence of a suitable base, followed by acylation with 2-methylpropanoyl chloride. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or fluorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: The major products include carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the nucleophile used; for example, using sodium hydroxide can yield phenolic derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-2-methylpropanamide: shares similarities with other compounds containing chlorophenoxy or fluorobenzyl groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-fluorophenyl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2/c1-17(2,22-15-9-5-13(18)6-10-15)16(21)20-11-12-3-7-14(19)8-4-12/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYUKEGCAVQTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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